molecular formula C11H14BrNO3 B1413086 Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- CAS No. 1960488-12-3

Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl-

Cat. No.: B1413086
CAS No.: 1960488-12-3
M. Wt: 288.14 g/mol
InChI Key: WVSDGTZCHCNYLI-UHFFFAOYSA-N
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Description

Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- is a chemical compound with the molecular formula C₁₄H₁₄BrNO₃. It is a derivative of benzamide, featuring bromine, ethoxy, and methoxy groups attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- typically begins with benzamide as the starting material.

  • Halogenation: Bromination of benzamide is achieved using bromine (Br₂) in the presence of a catalyst such as iron (III) bromide (FeBr₃) to introduce the bromine atom at the 4-position.

  • Ethylation: The ethoxy group is introduced through an ethylation reaction using ethyl iodide (C₂H₅I) in the presence of a strong base like potassium tert-butoxide (KOtBu).

  • Methoxylation: The methoxy groups are introduced using methanol (CH₃OH) in the presence of an acid catalyst such as hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve high-quality product.

Types of Reactions:

  • Oxidation: Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a different derivative.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles such as sodium azide (NaN₃) in the presence of a base.

Major Products Formed:

  • Oxidation: 4-bromo-3-ethoxy-N-methoxy-N-methyl-benzoic acid.

  • Reduction: 4-bromo-3-ethoxy-N-methoxy-N-methyl-benzene.

  • Substitution: 4-azido-3-ethoxy-N-methoxy-N-methyl-benzene.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • Benzamide, N-(4-bromophenyl)-3-methoxy-

  • Benzamide, N-(4-fluorophenyl)-3-bromo-

  • Benzamide, 4-bromo-N-ethyl-N-methyl-

Uniqueness: Benzamide, 4-bromo-3-ethoxy-N-methoxy-N-methyl- is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions compared to other benzamide derivatives.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-4-16-10-7-8(5-6-9(10)12)11(14)13(2)15-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSDGTZCHCNYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N(C)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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